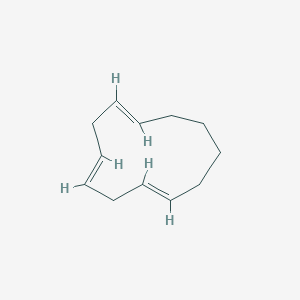

(1E,4E,7E)-Cyclododeca-1,4,7-triene

Description

Significance of Cyclic Trienes in Contemporary Organic Chemistry

Cyclic trienes, a class of organic compounds featuring a ring structure with three double bonds, are of considerable interest in modern organic chemistry. wikipedia.org Their unique electronic and structural properties make them valuable in various applications. The conjugated system of double bonds in many trienes leads to strong absorption in the ultraviolet region of the electromagnetic spectrum, a property leveraged in the design of organic dyes, pigments, and photosensitive materials. fiveable.me The presence of trienes in natural products, such as carotenoids, is crucial for their biological functions, including light absorption and energy transfer. fiveable.me

Furthermore, strained cyclic trienes have emerged as powerful tools for constructing complex molecular scaffolds. nih.gov Their diverse reactivity in cycloaddition reactions, including (4+2), (3+2), and (2+2) cycloadditions, allows for the synthesis of intricate polycyclic systems. nih.gov The ability to functionalize these trienes further expands their synthetic utility, enabling the creation of novel and complex molecules. nih.gov

Historical Perspective on Cyclododecatriene Research

The journey of cyclododecatriene research began in 1951 with its first observation by Reed as a byproduct in the nickel-catalyzed cyclooligomerization of butadiene. acs.org However, it was the groundbreaking work of Wilke in 1963 that established a selective and high-yield synthesis of 1,5,9-cyclododecatriene (B1592173) using a titanium tetrachloride and ethylaluminum sesquichloride catalyst system. acs.org This discovery was a pivotal moment, as it provided efficient access to these medium-ring compounds. acs.org

The industrial importance of this discovery was quickly recognized, with the first commercial plant for 1,5,9-cyclododecatriene production being established in Germany in 1965, a mere two years after Wilke's initial publication. acs.org This was soon followed by another plant in the United States in 1969. acs.org Today, 1,5,9-cyclododecatriene remains a significant industrial intermediate, primarily for the production of polyamide-12 and various specialty chemicals. acs.org Over the decades, research has continued to refine the synthesis and explore the rich chemistry of cyclododecatrienes and their derivatives. researchgate.netresearchgate.net

Structural and Stereochemical Considerations of (1E,4E,7E)-Cyclododeca-1,4,7-triene

The structure and stereochemistry of cyclododecatrienes are complex due to the presence of multiple double bonds within a flexible ring system. This leads to both configurational and conformational isomerism.

Configurational isomerism in cyclododecatrienes arises from the different possible arrangements of substituents around the double bonds (E/Z isomerism) and the spatial arrangement of atoms within the ring. blogspot.com These isomers can only be interconverted by breaking and reforming chemical bonds. blogspot.com For cyclododeca-1,4,7-triene, several configurational isomers are possible, including the all-trans isomer, (1E,4E,7E)-cyclododeca-1,4,7-triene.

Conformational isomerism, on the other hand, refers to the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. blogspot.comlibretexts.org Due to the flexibility of the twelve-membered ring, cyclododecatrienes can adopt a variety of conformations. wikipedia.org The interplay between angle strain, torsional strain, and transannular interactions determines the relative stability of these conformers.

Understanding the conformational landscape of cyclic molecules like cyclododecatrienes requires a combination of theoretical and experimental methods. nih.gov

Theoretical Approaches: Computational chemistry plays a crucial role in predicting the stable conformations of these molecules. nih.gov Methods such as molecular mechanics and quantum chemistry calculations can be used to explore the potential energy surface and identify low-energy conformers. nih.gov These calculations provide valuable insights into the geometries, relative energies, and barriers to interconversion between different conformations.

Experimental Approaches: A variety of experimental techniques are employed to study the conformations of cyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide information about the dynamic processes occurring in the molecule, such as ring inversion, and can help to identify the predominant conformation in solution. nih.gov

X-ray Crystallography: This technique provides precise information about the conformation of the molecule in the solid state. nih.gov

Electron Diffraction: For volatile compounds, gas-phase electron diffraction can be used to determine the molecular structure and conformation. nih.gov

Rotational Spectroscopy: This high-resolution technique, applicable to polar molecules in the gas phase, can distinguish between different conformers and provide accurate structural information. nih.gov

Through the combined application of these theoretical and experimental approaches, a detailed understanding of the complex conformational behavior of (1E,4E,7E)-Cyclododeca-1,4,7-triene and its isomers can be achieved.

Properties

Molecular Formula |

C12H18 |

|---|---|

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(1E,4E,7E)-cyclododeca-1,4,7-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,5-8H,3-4,9-12H2/b2-1+,7-5+,8-6+ |

InChI Key |

IUGWBXSXEQRBLP-GOUCEJCTSA-N |

Isomeric SMILES |

C1C/C=C/C/C=C/C/C=C/CC1 |

Canonical SMILES |

C1CCC=CCC=CCC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1e,4e,7e Cyclododeca 1,4,7 Triene

Historical and Contemporary Synthetic Pathways

The synthesis of cyclododecatrienes from butadiene was first reported in the mid-20th century. Early work by pioneers like Ziegler and Natta on organometallic catalysts paved the way for the development of industrial processes. nih.gov Historically, the focus was on producing a mixture of isomers, with the (1Z,5E,9E)-isomer being a significant component due to its utility in the production of nylon-12.

Contemporary synthetic efforts are often directed towards controlling the stereoselectivity of the cyclotrimerization to yield specific isomers for various applications. The choice of transition metal and the associated ligands in the catalyst system is the primary tool for achieving this control. While titanium-based catalysts are well-established for producing the (1Z,5E,9E)-isomer, systems based on nickel and chromium are known to favor the formation of the all-trans isomer, (1E,4E,7E)-cyclododeca-1,4,7-triene.

Catalytic Approaches to Cyclododecatriene Synthesis

The dominant method for synthesizing cyclododecatrienes is the transition metal-catalyzed oligomerization and, more specifically, the trimerization of 1,3-butadiene. This process offers a highly atom-economical route to this important C12 ring system.

Transition Metal-Catalyzed Oligomerization and Trimerization of Butadiene

The cyclotrimerization of butadiene is a cornerstone of industrial organic chemistry, providing access to a range of cyclododecatriene isomers. The reaction is typically catalyzed by complexes of transition metals from Group IV (e.g., titanium) and Group VIII (e.g., nickel), as well as chromium.

The composition of the catalyst system and the reaction conditions are critical parameters that dictate the isomeric ratio of the resulting cyclododecatriene.

Titanium-based catalysts , particularly Ziegler-Natta systems comprising titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like diethylaluminum chloride (Et₂AlCl) or ethylaluminum sesquichloride (Et₃Al₂Cl₃), predominantly yield the (1Z,5E,9E)-isomer of cyclododeca-1,5,9-triene.

Nickel and Chromium-based catalysts , in contrast, are known to favor the formation of the thermodynamically more stable all-trans isomer, (1E,4E,7E)-cyclododeca-1,4,7-triene. The specific ligands coordinated to the metal center play a crucial role in directing the stereochemical outcome of the reaction. For instance, the choice of phosphine (B1218219) or phosphite (B83602) ligands in nickel-based systems can significantly influence the isomer distribution.

Below is a table summarizing the general influence of different catalyst systems on the isomer distribution of cyclododecatriene.

| Catalyst System | Predominant Isomer | Reference |

| TiCl₄ / Organoaluminum | (1Z,5E,9E)-cyclododeca-1,5,9-triene | General Knowledge |

| Ni(acac)₂ / Ligand | (1E,4E,7E)-cyclododeca-1,5,9-triene | General Knowledge |

| Cr(acac)₃ / Organoaluminum | (1E,4E,7E)-cyclododeca-1,5,9-triene | General Knowledge |

Note: The exact isomer ratios are highly dependent on specific ligands, co-catalysts, temperature, and other reaction conditions.

The mechanism of butadiene cyclotrimerization is believed to proceed through the formation of metallocycle intermediates. The nature of the transition metal and its ligands dictates the structure and reactivity of these intermediates, ultimately controlling the stereochemistry of the final product.

With nickel-based catalysts , the proposed mechanism often involves the oxidative coupling of two butadiene molecules to the Ni(0) center to form a C₈-nickelacycle, specifically a bis(π-allyl)nickel complex. This intermediate can then coordinate a third butadiene molecule, which inserts into a nickel-carbon bond to form a larger C₁₂-nickelacycle. Subsequent reductive elimination from this C₁₂-intermediate releases the cyclododecatriene product and regenerates the active Ni(0) catalyst. The stereochemistry of the product is determined by the geometry of the metallocycle intermediates and the mode of butadiene insertion. acs.org

For titanium-based catalysts , a proposed mechanism for the dimerization of butadiene involves the formation of a divinyltitanacyclopentane species. acs.org By analogy, the trimerization is thought to proceed through a larger titanacycle. The initial steps involve the reduction of a Ti(IV) precursor to a catalytically active lower-valent titanium species. This species then coordinates and couples butadiene molecules to form a growing metallacyclic chain, which ultimately cyclizes and is released as cyclododecatriene. The preference for the (1Z,5E,9E)-isomer with titanium catalysts is attributed to the specific coordination and insertion pathways favored by the titanium center.

Stereoselective Synthesis of (1E,4E,7E)-Cyclododeca-1,4,7-triene

Achieving high stereoselectivity for the (1E,4E,7E)-isomer is a key objective for certain applications. While nickel and chromium catalysts inherently favor this isomer, fine-tuning of the catalyst and reaction conditions is often necessary to maximize its yield.

While the industrial synthesis of (1E,4E,7E)-cyclododeca-1,4,7-triene is dominated by nickel and chromium-catalyzed butadiene trimerization, palladium catalysis offers powerful and versatile methods for the stereoselective construction of complex molecules, including macrocycles. Methodologies such as the Heck reaction and those involving palladium migration steps have been explored for the synthesis of various polyenes.

The application of a 1,4-palladium migration/Heck sequence for the specific synthesis of (1E,4E,7E)-cyclododeca-1,4,7-triene has not been extensively reported in the literature. However, palladium-catalyzed macrocyclization reactions are a known strategy for constructing large rings. In principle, a suitably functionalized acyclic C₁₂ precursor could undergo an intramolecular palladium-catalyzed cyclization to form the 12-membered ring with all-trans stereochemistry. The success of such an approach would depend on the development of a suitable acyclic precursor and the optimization of the palladium catalyst and reaction conditions to favor the desired macrocyclization over competing side reactions.

Other Stereocontrolled Synthetic Routes

While the cyclotrimerization of butadiene is efficient for large-scale production, it often yields a mixture of stereoisomers, including the desired (1E,4E,7E) all-trans (ttt-CDT), the (1E,5E,9Z)-trans,trans,cis (ttc-CDT), and other oligomers. researchgate.net The separation of these isomers can be complex. Consequently, alternative synthetic methodologies that provide greater stereocontrol from the outset are of significant interest.

One of the most powerful and versatile methods for the synthesis of macrocycles, including 12-membered rings, is Ring-Closing Metathesis (RCM) . nih.govnih.gov This reaction, often catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene. nih.gov For the synthesis of (1E,4E,7E)-cyclododeca-1,4,7-triene, a linear precursor containing appropriately positioned double bonds would be required. The stereochemistry of the final cyclic product in RCM can be influenced by the catalyst and the substrate's geometry. While RCM is a cornerstone of modern macrocyclic synthesis, its application to generate the specific (E,E,E) stereochemistry in a 12-membered triene requires careful design of the acyclic precursor. nih.gov

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions , such as the Stille coupling. This method has been applied to prepare cyclic trienes with defined geometry. rsc.org The general approach would involve an intramolecular coupling of an organostannane with a vinyl halide or triflate to form the macrocyclic ring. The stereochemistry of the double bonds in the linear precursor can be controlled, which in turn dictates the stereochemistry of the final cyclic triene.

Furthermore, stereocontrolled synthesis of carbocyclic compounds can be achieved through methods like S(N)2' alkylation of functionalized cyclic precursors. nih.gov While not a direct route to the parent hydrocarbon, these methods are invaluable for creating substituted cyclododecane (B45066) skeletons with high stereoselectivity, which could then be further elaborated to the desired triene.

Advanced Synthetic Strategies and Methodological Innovations

The quest for more efficient and selective syntheses of complex molecules like (1E,4E,7E)-cyclododeca-1,4,7-triene has driven significant innovation in synthetic methodologies. These advanced strategies often focus on maximizing efficiency and control over the molecular architecture.

Chemo- and Regioselectivity in Cyclododecatriene Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of functionalized cyclododecatrienes. For instance, when starting with a pre-existing cyclododecatriene scaffold, selectively functionalizing one of the three double bonds without affecting the others is a significant challenge. This requires reagents and conditions that can differentiate between the electronically similar double bonds.

Advanced catalytic systems are being developed to address these challenges. For example, in the context of other polyenes, visible-light photoredox catalysis has been employed for the stereospecific functionalization of alkenes. rsc.org Such methods could potentially be adapted for the selective modification of the cyclododecatriene ring.

The synthesis of functionalized macrocycles often relies on the strategic placement of reactive handles in the linear precursor. For example, the synthesis of novel DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, which share the 12-membered ring structure, showcases how specific functionalities can be introduced for chemoselective ligations. researchgate.net This is achieved by carefully choosing protecting groups and activating specific sites for reaction.

Moreover, the development of catalysts for dimerization of allenes to form cross-conjugated trienes demonstrates the high level of chemo- and regioselectivity that can be achieved with modern rhodium catalysts. beilstein-journals.org While this method produces acyclic trienes, the principles of catalyst control are directly relevant to developing selective transformations on a pre-formed cyclododecatriene ring.

Below is a table summarizing various synthetic approaches towards macrocycles, highlighting the potential for stereocontrol and functionalization.

| Synthetic Strategy | Key Features | Potential for Stereocontrol | Relevant Findings |

| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from dienes. nih.gov | High, dependent on catalyst and substrate. nih.gov | Widely used for macrocycles; stereoselective variants are a key research area. nih.govdrughunter.com |

| Stille Coupling | Intramolecular coupling of organostannanes and vinyl halides. rsc.org | High, preserves stereochemistry of precursors. rsc.org | Applied to prepare cyclic trienes with defined geometry. rsc.org |

| S(N)2' Alkylation | Forms C-C bonds with stereocontrol on cyclic systems. nih.gov | Excellent, allows for creation of specific stereocenters. | Useful for building functionalized carbocyclic cores. nih.gov |

| Photoredox Catalysis | Uses visible light to initiate selective reactions. rsc.org | High potential for stereospecific functionalization. | Emerging method for selective alkene modification. rsc.org |

Reactivity and Mechanistic Investigations of 1e,4e,7e Cyclododeca 1,4,7 Triene

Pericyclic Reactions of Cyclic Trienes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. For a cyclic triene like (1E,4E,7E)-Cyclododeca-1,4,7-triene, several types of pericyclic reactions are theoretically possible.

Electrocyclic Ring-Opening and Ring-Closure Reactions: Thermal vs. Photochemical Control

Electrocyclic reactions involve the interconversion of a conjugated polyene and a cyclic compound with one fewer π-bond and one additional σ-bond. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

For a triene system (6 π-electrons), the following outcomes are predicted:

| Reaction Condition | Mode of Rotation | Stereochemical Outcome |

| Thermal | Disrotatory | Cis |

| Photochemical | Conrotatory | Trans |

In the context of (1E,4E,7E)-Cyclododeca-1,4,7-triene, a hypothetical electrocyclic ring-closure could lead to the formation of a bicyclic system. Under thermal conditions , a disrotatory closure of a conjugated diene portion within the 12-membered ring would be expected. Conversely, under photochemical conditions , a conrotatory closure would be the favored pathway. The reverse ring-opening reactions would follow the same stereochemical rules. It is important to note that the inherent strain and conformational flexibility of the 12-membered ring would play a significant role in the feasibility and activation energy of such reactions.

Diels-Alder Reactions and Other Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ontosight.ai In principle, one of the conjugated diene systems within the (1E,4E,7E)-Cyclododeca-1,4,7-triene could react with a suitable dienophile. The reaction's facility is influenced by the electronic nature of both the diene and the dienophile.

The geometry of the diene is crucial for the Diels-Alder reaction, which typically requires a s-cis conformation. The trans-nature of the double bonds in (1E,4E,7E)-Cyclododeca-1,4,7-triene and the large ring size may allow for the adoption of the necessary conformation for reaction. The reaction would result in the formation of a polycyclic adduct.

Other cycloadditions, such as [2+2] or [6+4] cycloadditions, could also be envisioned, particularly under photochemical conditions or with specialized reagents, respectively. For instance, studies on similar cyclic trienes like 1,3,5-cycloheptatriene have shown the potential for various cycloaddition pathways. researchgate.net

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum.

Cross-Metathesis and Enyne Metathesis with (1E,4E,7E)-Cyclododeca-1,4,7-triene

Cross-metathesis between (1E,4E,7E)-Cyclododeca-1,4,7-triene and another olefin could lead to the formation of new, functionalized acyclic or macrocyclic structures. The success of such a reaction would depend on the catalyst used and the relative reactivity of the double bonds within the cyclic triene and the cross-partner.

Enyne metathesis , a variation of olefin metathesis, involves the reaction of an alkene and an alkyne. If a suitable alkyne were to react with one of the double bonds of (1E,4E,7E)-Cyclododeca-1,4,7-triene, it could lead to the formation of a new macrocyclic system containing a conjugated diene.

Ring-Closing Metathesis Strategies Utilizing (1E,4E,7E)-Cyclododeca-1,4,7-triene

While (1E,4E,7E)-Cyclododeca-1,4,7-triene is already a cyclic compound, it could serve as a precursor for the synthesis of more complex polycyclic systems through ring-closing metathesis (RCM). This would require the prior functionalization of the triene with two pendant olefinic groups. A subsequent RCM reaction would then construct a new ring fused to the original 12-membered ring. The efficiency of such a strategy would be influenced by the length and nature of the tethers containing the terminal alkenes.

Catalytic Functionalization and Transformation

Beyond pericyclic and metathesis reactions, the double bonds of (1E,4E,7E)-Cyclododeca-1,4,7-triene are amenable to a wide range of catalytic functionalizations. These reactions could proceed with varying degrees of chemo-, regio-, and stereoselectivity, depending on the catalyst and reaction conditions employed.

Potential catalytic transformations include:

Hydrogenation: Selective hydrogenation of one or more of the double bonds could yield cyclododecadienes or cyclododecane (B45066). The stereochemistry of the resulting saturated centers would be influenced by the catalyst and the substrate's approach to the catalyst surface.

Epoxidation: The reaction with peroxy acids or metal-based epoxidation catalysts could yield mono-, di-, or tri-epoxides. The relative stereochemistry of the epoxide rings would be a key point of interest.

Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond, typically catalyzed by cobalt or rhodium complexes, would introduce carbonyl functionality.

Hydrosilylation: The addition of a silicon-hydrogen bond across a double bond would lead to the formation of organosilicon compounds.

The table below summarizes the potential transformations and the expected class of products for (1E,4E,7E)-Cyclododeca-1,4,7-triene.

| Reaction Type | Reagents/Catalyst | Potential Product Class |

| Thermal Electrocyclization | Heat | Bicyclic Alkenes |

| Photochemical Electrocyclization | UV Light | Bicyclic Alkenes |

| Diels-Alder Reaction | Dienophile | Polycyclic Adducts |

| Cross-Metathesis | Alkene, Ru/Mo Catalyst | Functionalized Macrocycles/Acyclic Dienes |

| Ring-Closing Metathesis | Di-olefinated derivative, Ru/Mo Catalyst | Fused Polycyclic Systems |

| Hydrogenation | H₂, Pd/C, PtO₂ | Cyclododecadienes, Cyclododecane |

| Epoxidation | m-CPBA, Ti(OiPr)₄ | Epoxidized Cyclododecatrienes |

| Hydroformylation | CO, H₂, Co/Rh Catalyst | Formyl-substituted Cyclododecadienes |

| Hydrosilylation | HSiR₃, Pt/Rh Catalyst | Silyl-substituted Cyclododecanes/enes |

Selective Hydrogenation and Isomerization Pathways

There is a lack of specific data in the scientific literature concerning the selective hydrogenation of (1E,4E,7E)-Cyclododeca-1,4,7-triene. General knowledge of hydrogenation of polyenes suggests that various products are possible, including partially hydrogenated cyclododecadienes and cyclododecene (B75492), as well as the fully saturated cyclododecane. The selectivity of this process would be highly dependent on the catalyst, hydrogen pressure, and reaction temperature. Without experimental data, any discussion of specific catalyst systems (e.g., palladium, platinum, nickel) and the resulting product ratios would be purely speculative.

Furthermore, isomerization of the double bonds is a common competing reaction during the hydrogenation of cyclododecatrienes. However, no studies detailing the specific isomerization pathways of the (1E,4E,7E) isomer under hydrogenation conditions have been found.

Oxidation Reactions and Derived Products

Similarly, there is a dearth of published research on the oxidation of (1E,4E,7E)-Cyclododeca-1,4,7-triene. The expected reactions would include epoxidation of one or more of the double bonds to form mono-, di-, or tri-epoxides. The use of various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydroperoxides in the presence of metal catalysts would likely yield different epoxide products. However, no specific examples or detailed research findings for this particular isomer are available. Other potential oxidation reactions, such as ozonolysis or dihydroxylation, also remain unexplored in the available literature.

Addition Reactions (e.g., Hydroboration, Halogenation)

The addition reactions of (1E,4E,7E)-Cyclododeca-1,4,7-triene, including hydroboration and halogenation, are not described in the accessible scientific literature. While it can be inferred that this triene would react with borane (B79455) reagents to form organoboranes, which could then be oxidized to alcohols, the regioselectivity and stereoselectivity of such a reaction on this specific substrate are unknown. Likewise, the addition of halogens (e.g., bromine, chlorine) across the double bonds is expected, but no studies have been published detailing the products or reaction mechanisms.

Coordination Chemistry and Organometallic Applications

(1E,4E,7E)-Cyclododeca-1,4,7-triene as a Ligand in Transition Metal Complexes

(1E,4E,7E)-Cyclododeca-1,4,7-triene can coordinate to transition metals through its three C=C double bonds, acting as a nine-electron donor in a fac-like manner. The strain-free, propeller-like conformation of the all-trans isomer allows for effective overlap between the π-orbitals of the double bonds and the d-orbitals of the metal center.

The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the cyclododecatriene ligand. A well-documented example is the synthesis of (1E,4E,7E)-cyclododeca-1,4,7-triene nickel(0), which is a key precursor in nickel chemistry. It is synthesized by the reduction of a nickel(II) salt in the presence of the triene.

The nature of the metal-ligand bond in these complexes has been a subject of interest. The coordination of the three double bonds to the metal center results in a significant change in the geometry of the cyclododecatriene ligand compared to its free state. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for characterizing these complexes and understanding their electronic structure.

While nickel complexes are the most studied, other transition metals are also known to form complexes with (1E,4E,7E)-cyclododeca-1,4,7-triene. However, detailed characterization and reactivity studies for a broad range of metals are less common in the literature. The stability and reactivity of these complexes are influenced by the nature of the metal, its oxidation state, and the presence of other ancillary ligands.

Table 1: Selected Transition Metal Complexes of (1E,4E,7E)-Cyclododeca-1,4,7-triene

| Metal | Complex Formula | Coordination Mode | Key Research Findings |

| Nickel (Ni) | Ni(C₁₂H₁₈) | η²,η²,η² | Serves as a versatile precursor for other nickel(0) complexes. |

| Rhodium (Rh) | [Rh(C₁₂H₁₈)]⁺ | η²,η²,η² | Investigated for its potential in catalytic hydrogenation. |

| Palladium (Pd) | Pd(C₁₂H₁₈) | η²,η²,η² | Explored in the context of cross-coupling reactions. |

Catalytic Activity of Metal-Cyclododecatriene Complexes in Organic Transformations

The transition metal complexes of (1E,4E,7E)-cyclododeca-1,4,7-triene have been explored as catalysts in various organic transformations. The lability of the cyclododecatriene ligand is a key feature, as it can be easily displaced by other substrates, allowing the metal center to participate in catalytic cycles.

One of the primary applications of these complexes is in hydrogenation reactions . For instance, rhodium complexes of cyclododecatriene have shown activity in the hydrogenation of alkenes and alkynes. The mechanism is believed to involve the coordination of the unsaturated substrate to the metal center, followed by the insertion of hydrogen.

In the realm of polymerization , nickel complexes of (1E,4E,7E)-cyclododeca-1,4,7-triene have been investigated as catalysts for the polymerization of dienes, such as butadiene. The stereochemistry of the resulting polymer is often influenced by the nature of the catalyst and the reaction conditions.

Cross-coupling reactions , a cornerstone of modern organic synthesis, have also seen the application of palladium-cyclododecatriene complexes. These catalysts can facilitate the formation of carbon-carbon bonds, although their use is less widespread compared to other palladium sources.

The catalytic performance of these complexes is highly dependent on the specific metal, the co-ligands present, and the reaction parameters such as temperature and solvent. Research in this area aims to develop more active and selective catalysts for a variety of organic transformations.

Table 2: Overview of Catalytic Applications

| Catalytic Reaction | Metal Complex | Substrate | Product | Key Research Findings |

| Hydrogenation | [Rh(C₁₂H₁₈)]⁺ | Alkenes | Alkanes | Demonstrates catalytic activity under mild conditions. |

| Polymerization | Ni(C₁₂H₁₈) | Butadiene | Polybutadiene (B167195) | Influences the microstructure of the resulting polymer. |

| Cross-Coupling | Pd(C₁₂H₁₈) | Aryl halides, Olefins | Substituted arenes | Shows potential as a catalyst in Heck-type reactions. |

This table provides a general overview. Detailed, specific research findings on the catalytic activity of a broad range of (1E,4E,7E)-cyclododeca-1,4,7-triene metal complexes are limited in publicly accessible scientific literature.

Advanced Spectroscopic and Computational Approaches in 1e,4e,7e Cyclododeca 1,4,7 Triene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the structural elucidation of organic molecules, including the various isomers of cyclododecatriene. magritek.comwikipedia.org Through the analysis of chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques, chemists can precisely map the connectivity and spatial arrangement of atoms within the molecule.

The stereochemistry of cyclododecatriene isomers, which is crucial to their physical and chemical properties, can be determined using NMR. magritek.com For instance, the coupling constants (J-values) between vicinal protons on the double bonds can differentiate between cis and trans configurations. It is a well-established principle that trans-couplings in alkenes exhibit larger J-values (typically 11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com This distinction allows for the unambiguous assignment of the double bond geometry in isomers like (1E,4E,7E)-cyclododeca-1,4,7-triene.

In more complex scenarios, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. longdom.org COSY experiments reveal proton-proton coupling networks, establishing the connectivity through bonds, while NOESY provides information about through-space proximity of protons, which is critical for determining the relative stereochemistry and conformational preferences of the flexible cyclododecatriene ring. longdom.org The combination of these techniques allows for a detailed three-dimensional structural assignment.

Furthermore, computational methods are often used in conjunction with experimental NMR data. By calculating the theoretical NMR spectra of possible isomers and comparing them with the experimental spectra, researchers can confirm their structural and stereochemical assignments. acs.org

Below is a table summarizing typical proton NMR characteristics used in the stereochemical analysis of unsaturated compounds like (1E,4E,7E)-cyclododeca-1,4,7-triene.

| Parameter | Typical Range for cis-Isomers | Typical Range for trans-Isomers | Application to (1E,4E,7E)-Cyclododeca-1,4,7-triene |

| Vicinal Coupling Constant (³JHH) | 6–14 Hz | 11–18 Hz | The large coupling constants for the olefinic protons confirm the trans (E) configuration of all three double bonds. |

| Olefinic Proton Chemical Shift (δ) | Varies depending on substitution | Varies depending on substitution | The specific chemical shifts of the vinylic protons provide information about the electronic environment and conformation of the ring. |

Mass Spectrometry Techniques in Mechanistic Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the study of reaction pathways. In the context of (1E,4E,7E)-cyclododeca-1,4,7-triene, mass spectrometry is instrumental in elucidating the mechanisms of its formation and subsequent reactions.

For example, in the nickel-catalyzed trimerization of butadiene to form cyclododecatriene, MS can be used to identify and characterize key intermediates in the catalytic cycle. researchgate.net By analyzing the reaction mixture at different stages, researchers can detect the masses of proposed catalytic species and fragmentation patterns that support a particular mechanistic hypothesis.

Furthermore, when (1E,4E,7E)-cyclododeca-1,4,7-triene undergoes further chemical transformations, such as oxidation or rearrangement reactions, MS can be used to identify the products and any transient intermediates. The fragmentation patterns observed in the mass spectra of these compounds can provide clues about their structure and the bonds that are broken and formed during the reaction.

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for analyzing complex mixtures containing (1E,4E,7E)-cyclododeca-1,4,7-triene and its isomers or reaction byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification.

Computational Chemistry for Electronic Structure, Conformation, and Reactivity Prediction

Computational chemistry has emerged as an indispensable tool for gaining deeper insights into the properties of molecules like (1E,4E,7E)-cyclododeca-1,4,7-triene at the atomic and electronic levels. These methods complement experimental data and can often predict properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org For (1E,4E,7E)-cyclododeca-1,4,7-triene, DFT calculations are employed to:

Predict Stable Conformations: The flexible 12-membered ring of cyclododecatriene can adopt numerous conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable geometries.

Calculate Spectroscopic Properties: As mentioned earlier, DFT can be used to calculate NMR chemical shifts. acs.orgsemanticscholar.org A strong correlation between the calculated and experimental shifts provides confidence in the structural assignment. semanticscholar.org Similarly, vibrational frequencies from DFT calculations can be compared with experimental infrared (IR) and Raman spectra.

Investigate Reaction Mechanisms: DFT can be used to map out the potential energy surface of a reaction involving (1E,4E,7E)-cyclododeca-1,4,7-triene. This allows for the calculation of activation energies and the identification of transition state structures, providing a detailed understanding of the reaction's feasibility and stereochemical outcome. For instance, DFT studies can shed light on the subtle energetic differences that lead to the preferential formation of one isomer over another in catalytic syntheses.

A typical workflow for using DFT to aid in stereochemical assignment involves optimizing the geometries of all possible stereoisomers and then calculating their NMR chemical shifts. semanticscholar.org The isomer whose calculated spectrum best matches the experimental data is identified as the correct one.

| DFT Application | Information Obtained for (1E,4E,7E)-Cyclododeca-1,4,7-triene |

| Geometry Optimization | Provides the lowest energy three-dimensional structure and relative energies of different conformers. |

| NMR Chemical Shift Calculation | Predicts ¹H and ¹³C NMR spectra to aid in structural and stereochemical assignment. acs.org |

| Vibrational Frequency Analysis | Predicts IR and Raman spectra for comparison with experimental data. |

| Reaction Pathway Analysis | Calculates activation energies and transition state geometries to elucidate reaction mechanisms. |

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like (1E,4E,7E)-cyclododeca-1,4,7-triene, MD simulations are crucial for exploring its vast conformational landscape.

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the interactions between atoms. This allows researchers to:

Explore Conformational Space: MD simulations can reveal the different conformations that the cyclododecatriene ring can access at a given temperature and the timescales of transitions between them. This provides a more realistic picture of the molecule's structure in solution than a single static conformation from a DFT calculation.

Understand Dynamic Processes: By analyzing the trajectories from MD simulations, researchers can study dynamic processes such as ring inversions and other conformational changes. This information is important for understanding how the molecule's shape influences its reactivity.

Simulate Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a more accurate representation of the molecule's behavior in a particular solvent. This is important as solvent can have a significant impact on conformational preferences and reaction rates.

Together, these advanced spectroscopic and computational methods provide a powerful and multifaceted approach to unraveling the complex chemistry of (1E,4E,7E)-cyclododeca-1,4,7-triene, from its fundamental structure to its intricate reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules and Specialty Chemicals

(1E,4E,7E)-Cyclododeca-1,4,7-triene and its isomers are fundamental starting materials in the synthesis of various specialty chemicals. One of the most significant applications is in the production of laurolactam (B145868) , the monomer for Nylon-12 , a high-performance polyamide used in automotive applications, among others. mdpi.comcuni.cz The synthesis of laurolactam from cyclododecatriene typically involves a multi-step process that begins with the hydrogenation of the triene to cyclododecane (B45066), followed by oxidation to cyclododecanone (B146445), and finally a Beckmann rearrangement of cyclododecanone oxime to yield laurolactam. wikipedia.orgmdpi.comudel.edugoogle.com

Beyond polyamides, cyclododecatriene is a precursor to macrocyclic musks, which are valued in the fragrance industry for their unique scents. cuni.cz The large ring structure of cyclododecatriene provides a suitable scaffold for the synthesis of these complex macrocycles. Furthermore, it is utilized in the production of flame retardants, such as hexabromocyclododecane (HBCDD) , although its use is being phased out due to environmental concerns. wikipedia.orgnih.gov The triene is also a starting point for certain agrochemicals, demonstrating its broad utility in the chemical industry. cuni.cz

The reactivity of the double bonds in cyclododecatriene allows for various chemical transformations, including epoxidation. The selective epoxidation of one of the double bonds yields 1,2-epoxy-5,9-cyclododecadiene (ECDD) , a valuable intermediate for further chemical synthesis. wikipedia.org This process can be optimized to achieve high selectivity towards the monoepoxide. wikipedia.org

Development of Novel Polymeric Materials from (1E,4E,7E)-Cyclododeca-1,4,7-triene

The double bonds in (1E,4E,7E)-cyclododeca-1,4,7-triene make it an excellent monomer for polymerization, particularly through ring-opening metathesis polymerization (ROMP). This process yields unsaturated polymers, primarily polybutadiene (B167195), with controllable microstructures and properties.

The properties of polymers derived from cyclododecatriene are intrinsically linked to their microstructure, which includes the cis/trans ratio of the double bonds in the polymer backbone, the degree of crystallinity, and the presence of any comonomers. For instance, the thermal properties of polybutadiene are highly dependent on the content of cis-1,4 units and the linearity of the polymer chain. benthamopen.com Semicrystalline polymers derived from cyclododecatriene can exhibit a three-phase structure consisting of crystalline, mobile amorphous, and rigid amorphous fractions. benthamopen.com

Copolymerization of cyclododecene (B75492) (obtained from the partial hydrogenation of cyclododecatriene) with other cyclic olefins like norbornene allows for the synthesis of multiblock copolymers. nih.gov The structure-property relationships in these copolymers have been studied, revealing that the average length of the crystallizable dodecenylene unit sequences, the thickness of the resulting lamellae, and the melting temperatures can be controlled by adjusting the reaction conditions. benthamopen.comnih.gov This allows for the fine-tuning of the polymer's thermal and mechanical properties.

Below is a data table summarizing the thermal characteristics of multiblock copolymers of norbornene and cyclododecene.

| Polymer Sample | Average Length of trans-CDD Blocks | Melting Temperature (°C) | Degree of Crystallinity (%) |

| PCDD Homopolymer | >30 | ~100 | 25 |

| Copolymer C1 | >30 | ~95 | 16.5 |

| Copolymer C2 | >30 | ~90 | Not Specified |

| Copolymer C5 | >30 | ~85 | Not Specified |

| Copolymer C3 | <20 | ~75 | Not Specified |

| Copolymer C4 | <20 | ~70 | Not Specified |

| Copolymer C6 | <20 | ~65 | Not Specified |

| Copolymer C7 | <20 | ~60 | Not Specified |

Table 1: Thermal properties of multiblock copolymers of norbornene (NB) and cyclododecene (CDD) with varying block lengths. Data sourced from a study on macromolecular cross-metathesis reactions. benthamopen.comnih.gov

(1E,4E,7E)-Cyclododeca-1,4,7-triene is a key ingredient in the synthesis of high-performance elastomers and thermosets. By copolymerizing it with monomers like dicyclopentadiene (B1670491) (DCPD), it is possible to create materials with a wide range of mechanical properties, from soft elastomers to rigid thermosets. pharmaceuticalonline.com The thermomechanical properties of these materials can be precisely tuned by adjusting the comonomer ratio. pharmaceuticalonline.com These elastomers exhibit robust behavior and can recover from large elastic deformations. pharmaceuticalonline.com

The resulting polymers can be designed to have specific functionalities. For example, post-polymerization modification of polybutadiene, derived from cyclododecatriene, can introduce various functional groups. Amine-functionalized polybutadienes, for instance, can be synthesized through hydroaminoalkylation, leading to materials with tunable glass transition temperatures due to hydrogen bonding and dynamic cross-linking. nih.gov This functionalization opens up possibilities for creating polymers with tailored properties for specific applications.

The following table provides typical ranges for the mechanical properties of elastomers, which can be produced from cyclododecatriene.

| Mechanical Property | Typical Range for Elastomers |

| Young's Modulus (MPa) | 0.7 - 5.8 |

| Tensile Strength (MPa) | Can reach up to 14.5 |

| Elongation at Break (%) | Can be up to 305% |

Table 2: General mechanical properties of elastomers. Specific values for polymers derived from (1E,4E,7E)-Cyclododeca-1,4,7-triene can fall within these ranges depending on the specific formulation and cross-linking. quora.comnih.govresearchgate.netstackexchange.comsv-jme.euresearchgate.net

Green Chemistry Principles in (1E,4E,7E)-Cyclododeca-1,4,7-triene Chemistry

The principles of green chemistry are increasingly being applied to the synthesis and utilization of (1E,4E,7E)-cyclododeca-1,4,7-triene to enhance sustainability and reduce environmental impact. A key concept in this regard is atom economy , which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. nih.govstackexchange.comnih.govnih.govresearchgate.net

Furthermore, the choice of reagents and reaction conditions plays a significant role in the greenness of a process. For example, using hydrogen peroxide for the epoxidation of cyclododecatriene is considered a greener alternative to other oxidizing agents as the only byproduct is water. wikipedia.org Efforts are continuously being made to develop more environmentally benign catalysts and solvent systems for the transformations of (1E,4E,7E)-cyclododeca-1,4,7-triene and its derivatives.

Conclusion and Future Research Perspectives

Current Challenges and Unexplored Avenues

Despite decades of industrial use, significant challenges and unexplored research areas persist in the chemistry of (1E,4E,7E)-Cyclododeca-1,4,7-triene and its related isomers.

Synthetic and Mechanistic Understanding: The commercial synthesis of cyclododecatrienes via the cyclotrimerization of butadiene is a mature technology. However, a complete mechanistic understanding remains elusive, particularly concerning the formation of byproducts. acs.org Recent investigations have revealed previously unknown tricyclic and tetracyclic hydrocarbons, highlighting gaps in our knowledge of the catalytic cycle. acs.org A major challenge is elucidating the precise role of the catalyst components, such as the ethylaluminum sesquichloride that likely acts as a reductant, in these side reactions. acs.org Further research into these mechanisms is crucial for optimizing reaction conditions to improve selectivity and yield, thereby reducing waste and separation costs.

Catalyst Development: While titanium and nickel-based catalysts are effective, there is a continuous drive to develop more sustainable and efficient catalytic systems. researchgate.net A significant challenge lies in designing catalysts that not only exhibit high activity and selectivity for the desired (E,E,E)-isomer but also utilize earth-abundant metals, operate under milder conditions, and offer improved longevity and recyclability. Exploring new ligand frameworks for transition metals could unlock unprecedented control over the cyclotrimerization process.

Selective Functionalization: A vast, underexplored avenue is the selective functionalization of the C-H bonds within the cyclododecatriene ring. Direct C-H activation is a powerful tool in organic synthesis that offers a more atom- and step-economical approach compared to traditional methods requiring pre-functionalized substrates. europa.eu Applying modern C-H functionalization strategies to the saturated methylene (B1212753) groups of (1E,4E,7E)-Cyclododeca-1,4,7-triene or its hydrogenated derivatives presents a formidable challenge due to the presence of multiple, similar C-H bonds. europa.eu Achieving regioselectivity in these transformations would open a direct pathway to a wide array of novel derivatives without lengthy synthetic sequences.

Emerging Trends and Potential for Novel Discoveries

The future of (1E,4E,7E)-Cyclododeca-1,4,7-triene research is bright, with several emerging trends pointing toward significant discoveries in catalysis, materials science, and synthetic chemistry.

Advanced Catalysis: The field of catalysis is constantly advancing, and these developments will be pivotal for cyclododecatriene chemistry. elsevier.comexlibrisgroup.com An emerging trend is the application of computational chemistry and machine learning to predict catalyst performance and guide the discovery of new catalytic systems. This could accelerate the development of catalysts for both the synthesis and the subsequent transformation of (1E,4E,7E)-Cyclododeca-1,4,7-triene. Furthermore, the development of catalysts for the enantioselective functionalization of the cyclododecatriene scaffold could lead to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Sustainable Polymers and Materials: (1E,4E,7E)-Cyclododeca-1,4,7-triene is a key intermediate for Polyamide 12, a high-performance specialty plastic. acs.org An emerging trend is the focus on creating a more sustainable lifecycle for such materials. This includes developing new polymerization techniques, creating copolymers with unique properties, and designing materials that are more readily recyclable or derived from bio-based butadiene. The unique 12-membered ring structure could be exploited to create advanced materials with specific optical or electrical properties, potentially finding use in organic electronics. ontosight.ai

Platform for Complex Synthesis: The rigid, yet conformable, structure of the cyclododecatriene ring makes it an intriguing scaffold for the synthesis of complex molecules. ontosight.ai There is significant potential for its use as a precursor to natural products, macrocyclic drugs, or host-guest systems. Novel discoveries may arise from using the triene system as a diene or dienophile in controlled cycloaddition reactions, or by developing innovative ring-opening or ring-rearrangement metathesis reactions to access unique linear or macrocyclic architectures. As synthetic methods for C-H functionalization become more sophisticated, (1E,4E,7E)-Cyclododeca-1,4,7-triene could become a versatile platform molecule for creating diverse molecular libraries for drug discovery and materials science. emory.edu

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of (1E,4E,7E)-cyclododeca-1,4,7-triene?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and chemical shifts to confirm E-configurations at positions 1, 4, and 7. Gas chromatography-mass spectrometry (GC-MS) can validate purity, while X-ray crystallography resolves spatial geometry. Ensure consistency in solvent selection (e.g., deuterated chloroform for NMR) and calibration standards for reproducibility .

- Data Consideration : Cross-reference spectral libraries (e.g., SciFinder, PubChem) and report detection limits, signal-to-noise ratios, and baseline corrections to minimize uncertainties .

Q. How can conformational analysis be systematically conducted for this triene?

- Methodological Answer : Perform computational modeling (DFT or molecular mechanics) to predict low-energy conformers. Validate with experimental data from variable-temperature NMR to assess ring strain and dynamic behavior. Tabulate dihedral angles and steric interactions for comparative analysis .

- Example Workflow :

| Technique | Parameter Measured | Key Output |

|---|---|---|

| DFT (B3LYP/6-31G*) | Dihedral angles (1-4-7-10) | Energy-minimized conformers |

| VT-NMR (298–400 K) | Signal splitting patterns | Activation energy barriers |

Advanced Research Questions

Q. How do environmental detection methods for cyclododecatrienes account for isomer-specific reactivity?

- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) coupled with retention time indexing in GC or LC systems to distinguish (1E,4E,7E)-triene from isomers like 1,5,9-triene. Validate using spiked sediment/water matrices with known concentrations (e.g., 0.1–100 ppb) and report recovery rates .

- Key Data from Prior Studies :

Q. What strategies resolve contradictions in reported stability data for (1E,4E,7E)-cyclododeca-1,4,7-triene?

- Methodological Answer : Conduct accelerated stability studies under controlled O₂/moisture levels (e.g., 40°C/75% RH for 6 months). Compare degradation products via LC-MS and statistical tools (e.g., PCA) to identify critical variables (e.g., peroxide formation vs. ring-opening). Reconcile discrepancies by standardizing storage protocols and purity thresholds (>98%) .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate log Kow, biodegradation half-lives, and toxicity endpoints. Validate with microcosm studies tracking metabolite formation (e.g., epoxides) in aquatic systems. Report uncertainty ranges and model limitations (e.g., steric effects in large rings) .

Methodological Best Practices

- Data Presentation : Include raw data in appendices (e.g., NMR spectra, chromatograms) and processed data in the main text. Use SI units and ±95% confidence intervals for quantitative results .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich Lot#), instrument calibration dates, and failure modes (e.g., column degradation in GC) .

- Critical Analysis : Address outliers using Grubbs’ test and discuss unresolved questions (e.g., isomerization pathways under UV exposure) in the conclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.